5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine synthesis pathway
5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine synthesis pathway
An In-Depth Technical Guide to the Synthesis of 5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for 5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-thiadiazole core is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The introduction of a propargyl group (a terminal alkyne) via a sulfanyl linker offers a versatile handle for further chemical modification through "click chemistry" or other alkyne-specific reactions, making this molecule a valuable building block in drug discovery and development. This document details a reliable and efficient two-step synthesis, beginning with the formation of the key intermediate, 5-amino-1,3,4-thiadiazole-2-thiol, followed by its selective S-alkylation. The guide provides not only step-by-step experimental protocols but also delves into the underlying chemical principles, mechanistic insights, and characterization data to ensure scientific integrity and reproducibility.
Overall Synthetic Strategy
The synthesis of 5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine is efficiently achieved through a two-step process. This strategy is predicated on the initial construction of the 1,3,4-thiadiazole heterocyclic core, followed by a regioselective functionalization at the thiol group.
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Step 1: Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol (Intermediate 1). This foundational step involves the cyclization of thiosemicarbazide with carbon disulfide in a basic medium. This reaction is a classic and robust method for forming the 2-amino-5-mercapto-1,3,4-thiadiazole scaffold.[3][4]
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Step 2: S-Alkylation to Yield the Target Molecule. The synthesized intermediate, which exists in a tautomeric equilibrium between thiol and thione forms, is then selectively alkylated on the sulfur atom using propargyl bromide. The nucleophilic thiol group readily attacks the electrophilic carbon of the propargyl bromide in the presence of a mild base, leading to the formation of the desired product.
Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol (Intermediate 1)
Principle and Rationale
The formation of the 1,3,4-thiadiazole ring from thiosemicarbazide and carbon disulfide is a well-established cyclization reaction.[3] The reaction proceeds by the initial formation of a dithiocarbazate salt, which then undergoes intramolecular cyclization upon heating with the elimination of water and hydrogen sulfide. Potassium hydroxide (KOH) or sodium carbonate are commonly used as the base to facilitate the initial nucleophilic attack of the hydrazine nitrogen of thiosemicarbazide on the carbon of CS₂ and to promote the subsequent cyclization.[3][4] Ethanol is a suitable solvent as it readily dissolves the reactants and facilitates the reaction under reflux conditions.[4]
Detailed Experimental Protocol
Materials:
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Thiosemicarbazide (MW: 91.13 g/mol )
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Potassium hydroxide (KOH) (MW: 56.11 g/mol )
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Carbon disulfide (CS₂) (MW: 76.13 g/mol )
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Ethanol (absolute)
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Hydrochloric acid (HCl), 10% aqueous solution
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Standard reflux and filtration apparatus
Procedure:
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In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (5.6 g, 0.1 mol) and thiosemicarbazide (9.1 g, 0.1 mol) in 100 mL of absolute ethanol.[4]
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To this stirring solution, add carbon disulfide (6 mL, 0.1 mol) dropwise. A yellowish precipitate may form.
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Heat the mixture to reflux and maintain gentle reflux with continuous stirring for 24 hours.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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After 24 hours, allow the reaction mixture to cool to room temperature.
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Remove the solvent under reduced pressure using a rotary evaporator to obtain a solid residue.
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Dissolve the residue in approximately 100 mL of water.
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Cool the aqueous solution in an ice bath and carefully acidify it by dropwise addition of 10% hydrochloric acid until the pH is approximately 5-6. This will cause the precipitation of the product.
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Filter the resulting pale-yellow precipitate using a Büchner funnel, wash thoroughly with cold water to remove any inorganic salts, and then dry the solid in a vacuum oven at 60 °C.
Reaction Mechanism
The mechanism involves the formation of a potassium dithiocarbazate intermediate, which then undergoes intramolecular cyclization and dehydration to form the thiadiazole ring.
Caption: Mechanism for the synthesis of the thiadiazole intermediate.
Characterization of Intermediate 1
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Appearance: Pale-yellow solid
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Molecular Formula: C₂H₃N₃S₂
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Molecular Weight: 133.19 g/mol [5]
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Melting Point: 235-238 °C (literature values vary, e.g., 227-228 °C)[4][5]
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IR (KBr, cm⁻¹): The NIST WebBook provides a reference spectrum showing characteristic peaks for N-H, C=N, and C=S vibrations.[5]
Synthesis of 5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine (Target Molecule)
Principle and Rationale
This step is a classic S-alkylation reaction. The thiol group of 5-amino-1,3,4-thiadiazole-2-thiol is nucleophilic and readily attacks electrophilic carbon centers. Propargyl bromide serves as the electrophile. The reaction is typically carried out in a polar aprotic solvent, such as acetone or ethanol, which can dissolve the reactants but does not participate in the reaction. A mild base, like anhydrous potassium carbonate or sodium carbonate, is essential to deprotonate the thiol group, forming a more potent thiolate nucleophile, which then attacks the propargyl bromide in an Sₙ2 fashion. This method ensures regioselectivity, with the alkylation occurring exclusively on the sulfur atom rather than the amino group.
Detailed Experimental Protocol
Materials:
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5-Amino-1,3,4-thiadiazole-2-thiol (Intermediate 1) (MW: 133.19 g/mol )
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Propargyl bromide (80% solution in toluene is common) (MW: 118.96 g/mol )
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Anhydrous potassium carbonate (K₂CO₃) (MW: 138.21 g/mol )
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Acetone (dry)
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Standard stirring and filtration apparatus
Procedure:
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To a 100 mL round-bottom flask, add 5-amino-1,3,4-thiadiazole-2-thiol (1.33 g, 0.01 mol) and anhydrous potassium carbonate (2.07 g, 0.015 mol).
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Add 40 mL of dry acetone to the flask and stir the suspension at room temperature for 30 minutes to ensure the formation of the potassium thiolate salt.
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Slowly add propargyl bromide (1.1 mL of 80% solution in toluene, approx. 0.01 mol) to the suspension using a syringe.
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Stir the reaction mixture at room temperature for 8-12 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate if necessary. Monitor the reaction's completion by TLC (e.g., using a mobile phase of ethyl acetate/hexane).
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Once the reaction is complete, filter off the inorganic salts (potassium carbonate and potassium bromide) and wash the solid residue with a small amount of acetone.
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Combine the filtrate and washings and remove the solvent under reduced pressure.
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The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.
Reaction Mechanism
The reaction proceeds via a standard Sₙ2 mechanism. The thiolate anion, generated in situ, acts as the nucleophile and displaces the bromide ion from the propargyl bromide.
Caption: Sₙ2 mechanism for the propargylation of the thiadiazole intermediate.
Purification and Characterization
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Purification: Recrystallization from ethanol or an ethanol-water mixture is typically effective for purifying the final product.
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Expected Characterization Data:
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¹H NMR (DMSO-d₆, δ): The spectrum is expected to show a singlet for the amino protons (-NH₂) around 7.3 ppm, a singlet for the methylene protons (-S-CH₂-) around 4.0 ppm, and a singlet for the acetylenic proton (-C≡CH) around 3.2 ppm.
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¹³C NMR (DMSO-d₆, δ): Characteristic signals for the thiadiazole ring carbons, the methylene carbon, and the two sp-hybridized carbons of the alkyne group are expected.
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IR (KBr, cm⁻¹): Key absorption bands should include N-H stretching for the amine (around 3300-3100 cm⁻¹), a sharp C≡C-H stretching for the terminal alkyne (around 3250 cm⁻¹), C≡C stretching (around 2120 cm⁻¹), and C=N stretching for the thiadiazole ring (around 1620 cm⁻¹).
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Data Summary and Workflow
Reagent Summary Table
| Step | Reactant 1 | Reactant 2 | Reagent/Base | Solvent | Product |
| 1 | Thiosemicarbazide | Carbon Disulfide | KOH | Ethanol | 5-Amino-1,3,4-thiadiazole-2-thiol |
| 2 | Intermediate 1 | Propargyl Bromide | K₂CO₃ | Acetone | 5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine |
Experimental Workflow Diagram
Caption: Overall experimental workflow for the two-step synthesis.
Conclusion
The synthesis of 5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine is a straightforward and high-yielding process that can be reliably executed in a standard laboratory setting. The two-step pathway, involving the initial formation of 5-amino-1,3,4-thiadiazole-2-thiol followed by a regioselective S-alkylation, provides a robust route to this versatile chemical intermediate. The presence of both a primary amine and a terminal alkyne in the final structure makes it an attractive scaffold for the development of novel compounds in medicinal chemistry through further derivatization.
References
- Drapak, I. V., Zimenkovsky, B. S., Slabyy, M. V., et al. (2021).
- Sun, N. B., Jin, J. Z., Lei, C., & He, F. Y. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 25(14), 8011-8013.
- Talele, T. T. (2016). Medicinal chemistry and properties of 1,2,4-thiadiazoles. Future Medicinal Chemistry, 8(7), 759-775.
- Thiadiazoles: Progress Report on Biological Activities. Journal of Chemical and Pharmaceutical Research, 2(1), 476-493.
- Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. (2023).
- Medicinal Chemistry and Properties of 1,2,4-Thiadiazoles. (2021).
- Babalola, B. S., et al. (2024). Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology. Bioorganic & Medicinal Chemistry, 109, 117876.
- Hu, Y., et al. (2013). Thiadiazole-a Promising Structure in Medicinal Chemistry. ChemMedChem, 8(1), 27-41.
- The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. (2022). Journal of Physics: Conference Series.
- Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. (2022). Chemical Methodologies.
- METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW.
- Expert Insights: Using 5-Amino-1,3,4-thiadiazole-2-thiol in Synthesis. (2024).
- Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. (2024). Molecular Systems Design & Engineering.
- Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. (2018).
- Gomha, S. M., et al. (2017). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 11, 2805–2818.
- Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 10(1), 254-262.
- 1,3,4-Thiadiazole-2(3H)-thione, 5-amino-. NIST Chemistry WebBook.
- Raj, M., Patel, H. V., & Patel, R. R. (2013). Synthesis, Characterization and Antimicrobial Evaluation of Some 5- (Substituted)-2-Amino-Thiadiazoles. Semantic Scholar.
- Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. (2021). Molecules, 26(16), 4991.
- 2-AMINO-5-ETHYLTHIO-1,3,4-THIADIAZOLE. ChemicalBook.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. connectjournals.com [connectjournals.com]
- 4. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]
- 5. 1,3,4-Thiadiazole-2(3H)-thione, 5-amino- [webbook.nist.gov]
